molecular formula C16H12N4O4 B3134552 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether CAS No. 400081-22-3

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether

Cat. No. B3134552
CAS RN: 400081-22-3
M. Wt: 324.29 g/mol
InChI Key: QWZGOKWZFLPEJV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its unique properties. MPP+ is a neurotoxin that is commonly used in laboratory experiments to study the effects of Parkinson's disease on the brain.

Scientific Research Applications

Environmental Analysis and Pollutant Identification

One application of related compounds, such as methoxylated polybrominated diphenyl ethers (MeO-PBDEs), is in environmental science, particularly in the analysis and identification of pollutants. Research by Hites (2008) on the mass spectra of PBDEs and their methoxy derivatives offers insights into the environmental presence and impact of these substances. The study highlights the significance of electron impact (EI) and electron capture negative ionization (ECNI) mass spectra in identifying and understanding the behavior of PBDEs and MeO-PBDEs in the environment (Hites, 2008).

Synthetic Pathways and Medicinal Chemistry

In the realm of medicinal and pharmaceutical chemistry, compounds similar to 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether are studied for their synthetic pathways and potential applications. Parmar, Vala, and Patel (2023) reviewed the significance of the pyranopyrimidine core, emphasizing its broad synthetic applications and bioavailability. Their review covers synthetic pathways employed for developing various derivatives through one-pot multicomponent reactions, highlighting the role of hybrid catalysts (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

Quinoline derivatives, which share structural motifs with the compound of interest, have been extensively studied for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) provided a comprehensive review of quinoline-based compounds as corrosion inhibitors. They discussed the effectiveness of these derivatives, particularly those with polar substituents like methoxy groups, in forming stable chelating complexes that offer protection against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).

Chemistry of Methoxylated Lipids

The chemistry and properties of methoxylated lipids, including those related to methoxy groups in various compounds, have been reviewed by Carballeira (2002). This work emphasizes the natural occurrence, biological activity, and synthesis of methoxylated lipids, highlighting their importance in antibacterial, antifungal, antitumor, and antiviral activities (Carballeira, 2002).

properties

IUPAC Name

5-methoxy-4-(3-nitrophenoxy)-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-23-14-10-18-15(13-7-2-3-8-17-13)19-16(14)24-12-6-4-5-11(9-12)20(21)22/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGOKWZFLPEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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